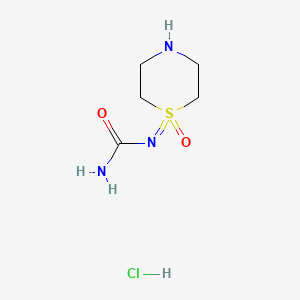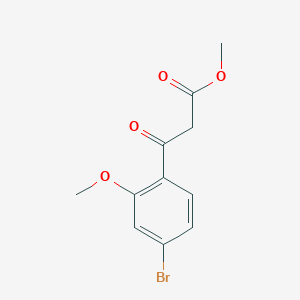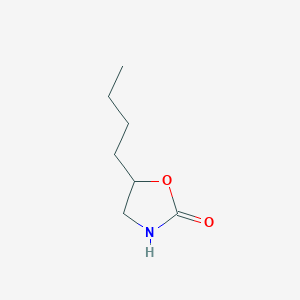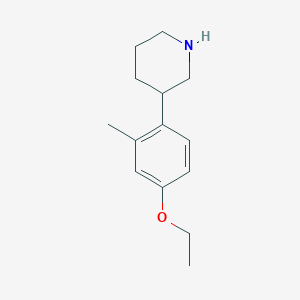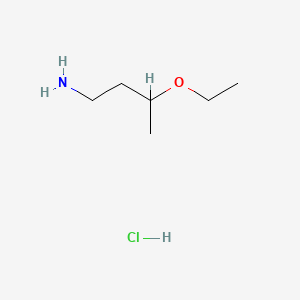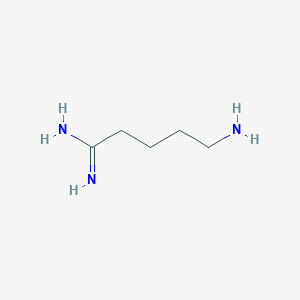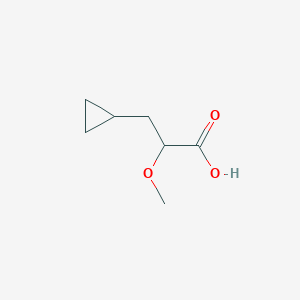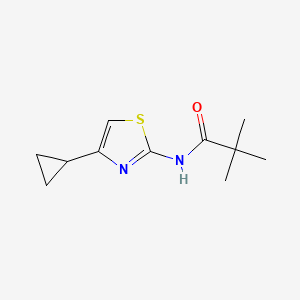
n-(4-Cyclopropylthiazol-2-yl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Cyclopropylthiazol-2-yl)pivalamide: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of a cyclopropyl group and a pivalamide moiety in this compound makes it a unique and potentially bioactive molecule .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Cyclopropylthiazol-2-yl)pivalamide typically involves the reaction of 4-cyclopropylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
4-Cyclopropylthiazole+Pivaloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: n-(4-Cyclopropylthiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学研究应用
n-(4-Cyclopropylthiazol-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of n-(4-Cyclopropylthiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the binding affinity and specificity of the compound to its targets .
相似化合物的比较
Pivalamide: A simple amide substituted with a tert-butyl group.
Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.
Comparison: n-(4-Cyclopropylthiazol-2-yl)pivalamide is unique due to the presence of both the cyclopropyl and pivalamide groups, which may enhance its biological activity and specificity compared to other thiazole derivatives and pivalamides .
属性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)9(14)13-10-12-8(6-15-10)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChI 键 |
SNSVMMXFYJPMSF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


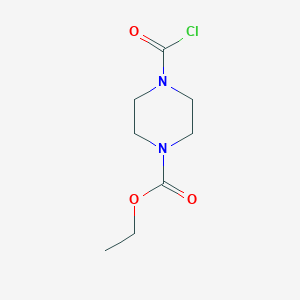

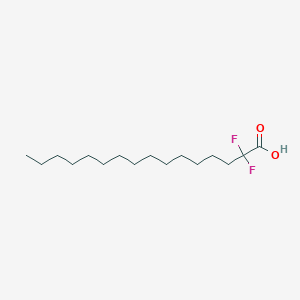
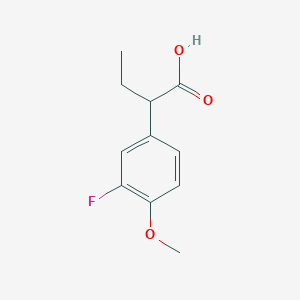
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
